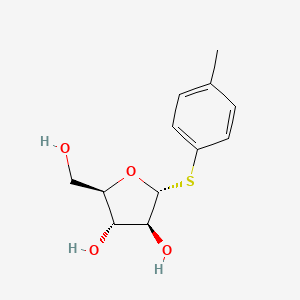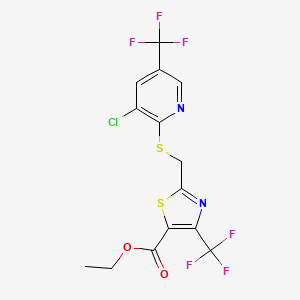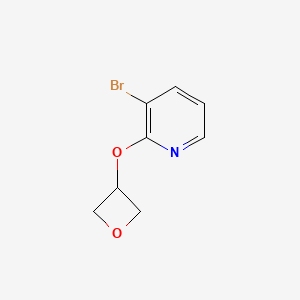![molecular formula C10H11ClFNO B1412502 3-[(3-Chlor-4-fluorphenyl)methoxy]azetidin CAS No. 1121613-88-4](/img/structure/B1412502.png)
3-[(3-Chlor-4-fluorphenyl)methoxy]azetidin
Übersicht
Beschreibung
The compound “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” is a type of organic compound known as an azetidine, which is a type of heterocyclic compound . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would be characterized by the presence of the azetidine ring, the methoxy group, and the chloro-fluoro-phenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the halogenated phenyl group could affect the compound’s solubility, boiling point, and melting point .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Azetidinderivate werden aufgrund ihrer einzigartigen strukturellen Eigenschaften häufig als Pharmakophore in der pharmazeutischen Entwicklung eingesetzt . “3-[(3-Chlor-4-fluorphenyl)methoxy]azetidin” könnte möglicherweise als Baustein für die Synthese neuer Medikamente dienen.
Polymersynthese
Zu den jüngsten Fortschritten gehört die Anwendung von Azetidinen in der Polymersynthese . Diese Verbindung kann verwendet werden, um neuartige Polymere mit spezifischen Eigenschaften zu erzeugen.
Chirale Vorlagen
Azetidine dienen als chirale Vorlagen in der synthetischen Chemie, was “this compound” wertvoll für die Herstellung enantiomerenreiner Substanzen machen könnte .
Wirkmechanismus
Target of Action
It’s structurally similar to gefitinib , a well-known tyrosine kinase inhibitor. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the modulation of growth factor signaling .
Mode of Action
These inhibitors block signal transduction and inhibit cell proliferation .
Biochemical Pathways
Tyrosine kinase inhibitors like gefitinib typically affect pathways such as the mapk, pi3k/akt, and jak/stat pathways . These pathways are critical for cell growth and survival.
Result of Action
Tyrosine kinase inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-7(1-2-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWILQUPEXBSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)






